molecular formula C14H18ClN3O3 B7349443 (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one

(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one

Cat. No. B7349443
M. Wt: 311.76 g/mol
InChI Key: LYBMPCFGXNCYAR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanone derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.

Mechanism of Action

The exact mechanism of action of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. By binding to this receptor, this compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to a decrease in neuronal excitability. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anxiolytic and anticonvulsant properties.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one in lab experiments include its well-established synthesis method, its proven efficacy in various fields of medicine, and its potential for use in the treatment of various neurological disorders and cancer. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential for toxicity, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one. These include further investigation of its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In addition, further research is needed to fully understand its mechanism of action and its potential for toxicity. Finally, the development of new synthesis methods for this compound may lead to improved yields and reduced toxicity.

Synthesis Methods

The synthesis of (3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one is a complex process that involves several steps. The most common method used for its synthesis is the reaction between 5-chloro-6-methoxypyridine-3-carboxylic acid and 3-ethyl-4-hydroxy-1,2-diazepin-5-one. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and yields the desired compound in good yields.

Scientific Research Applications

(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anxiolytic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, it has been investigated for its potential use in the treatment of cancer.

properties

IUPAC Name

(3S)-4-(5-chloro-6-methoxypyridine-3-carbonyl)-3-ethyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O3/c1-3-11-12(19)16-5-4-6-18(11)14(20)9-7-10(15)13(21-2)17-8-9/h7-8,11H,3-6H2,1-2H3,(H,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBMPCFGXNCYAR-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)C2=CC(=C(N=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)NCCCN1C(=O)C2=CC(=C(N=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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